![molecular formula C13H19N3O4 B6502451 N-(3-methoxypropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide CAS No. 1351619-23-2](/img/structure/B6502451.png)
N-(3-methoxypropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
Overview
Description
N-(3-methoxypropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide (MOMC) is an azetidine carboxamide compound, which is a derivative of an oxazole. It is a synthetic small molecule with potential applications in drug discovery and development, and has been studied for its potential use in treating a variety of diseases. MOMC has been studied for its ability to modulate the activity of several important enzymes and proteins involved in metabolic and cellular processes, including the enzymes involved in the biosynthesis of cholesterol and fatty acids. In addition, MOMC has been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders.
Scientific Research Applications
N-(3-methoxypropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential use in drug discovery and development. It has been studied for its ability to modulate the activity of several important enzymes and proteins involved in metabolic and cellular processes, including the enzymes involved in the biosynthesis of cholesterol and fatty acids. In addition, N-(3-methoxypropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is not fully understood. However, it is believed to act by modulating the activity of enzymes and proteins involved in metabolic and cellular processes. N-(3-methoxypropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids, and to modulate the activity of proteins involved in signal transduction pathways.
Biochemical and Physiological Effects
N-(3-methoxypropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids, and to modulate the activity of proteins involved in signal transduction pathways. In addition, N-(3-methoxypropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(3-methoxypropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate in the laboratory. In addition, it has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying metabolic and cellular processes. However, there are some limitations to the use of N-(3-methoxypropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide in laboratory experiments. It is a synthetic compound, and its long-term safety and efficacy have not yet been established.
Future Directions
For research include further study of the biochemical and physiological effects of N-(3-methoxypropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide, as well as the development of new synthetic methods for the synthesis of N-(3-methoxypropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide. In addition, further studies are needed to evaluate the long-term safety and efficacy of N-(3-methoxypropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide in humans. Finally, research is needed to identify new therapeutic applications for N-(3-methoxypropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide, such as its potential use in the treatment of cancer, inflammation, and neurological disorders.
Synthesis Methods
N-(3-methoxypropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide can be synthesized by a variety of methods, including chemical and enzymatic methods. In chemical synthesis, N-(3-methoxypropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide can be synthesized from the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with 3-methoxypropyl azetidine-3-carboxamide. In enzymatic synthesis, N-(3-methoxypropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide can be synthesized from the reaction of 3-methoxypropyl azetidine-3-carboxamide with an enzyme such as thioesterase.
properties
IUPAC Name |
N-(3-methoxypropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-9-6-11(15-20-9)13(18)16-7-10(8-16)12(17)14-4-3-5-19-2/h6,10H,3-5,7-8H2,1-2H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHZCUAUTOHVKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801134129 | |
Record name | 3-Azetidinecarboxamide, N-(3-methoxypropyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801134129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinecarboxamide, N-(3-methoxypropyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]- | |
CAS RN |
1351619-23-2 | |
Record name | 3-Azetidinecarboxamide, N-(3-methoxypropyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351619-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidinecarboxamide, N-(3-methoxypropyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801134129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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